3-Methylisoxazole-5-carbonitrile
Overview
Description
3-Methylisoxazole-5-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Mode of Action
It is known that isoxazole derivatives interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Isoxazole derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Isoxazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Such factors can significantly impact the effectiveness of isoxazole derivatives .
Biochemical Analysis
Biochemical Properties
3-Methylisoxazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been reported to participate in cycloaddition reactions, where it acts as a dipolarophile in the presence of nitrile oxides . This interaction is essential for the synthesis of isoxazole derivatives, which have significant biological activities.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit certain enzymes, thereby altering their activity and affecting downstream biochemical pathways . For example, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This inhibition is achieved through the binding of this compound to the active site of the enzyme, preventing its normal function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods . This information is vital for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the synthesis of isoxazole derivatives, which are important intermediates in pharmaceutical synthesis . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular processes . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a catalyst such as copper(I) or ruthenium(II) . Another method involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3-Methylisoxazole-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
5-Phenylisoxazole-3-carbohydrazide: A derivative with potential biological activities.
Uniqueness
3-Methylisoxazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-2-5(3-6)8-7-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHXEQLWFSUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611835 | |
Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-07-1 | |
Record name | 3-Methyl-5-isoxazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65735-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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